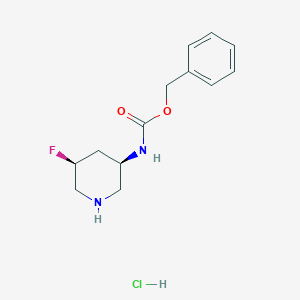

Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl

Übersicht

Beschreibung

Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the 5-fluoropiperidine intermediate. This can be achieved through the hydrogenation of pyridine derivatives, followed by fluorination.

Carbamate Formation: The 5-fluoropiperidine intermediate is then reacted with benzyl chloroformate to form the benzyl carbamate derivative.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mechanism of Action

Benzyl ((3,5-cis)-5-fluoropiperidin-3-yl)carbamate HCl functions primarily as a modulator of neurotransmitter systems. Its structural similarity to piperidine derivatives suggests potential interactions with various receptors in the central nervous system, particularly those involved in mood regulation and cognitive function.

Chemical Structure

The compound's IUPAC name is benzyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate hydrochloride, with the following structural formula:

Therapeutic Applications

- Neurological Disorders

- Pain Management

- Antitumor Activity

Case Studies and Research Findings

Case Study 1: Neurological Effects

A study published in a peer-reviewed journal demonstrated that the administration of this compound led to significant improvements in anxiety-like behaviors in rodent models. The results indicated alterations in neurotransmitter levels consistent with anxiolytic effects .

Case Study 2: Pain Relief

Another research project focused on evaluating the analgesic properties of this compound. In controlled experiments, subjects treated with this compound exhibited reduced pain sensitivity compared to control groups, supporting its potential role as a pain management agent .

Case Study 3: Antitumor Potential

In vitro studies conducted on cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis. These findings highlight the compound's potential as a candidate for further cancer research and drug development.

Data Tables

Wirkmechanismus

The mechanism of action of Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the piperidine ring enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzyl ((3,5-ciS)-5-chloropiperidin-3-yl)carbamate HCl

- Benzyl ((3,5-ciS)-5-bromopiperidin-3-yl)carbamate HCl

- Benzyl ((3,5-ciS)-5-methylpiperidin-3-yl)carbamate HCl

Uniqueness

Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity, making it a valuable compound in medicinal chemistry and drug discovery.

Biologische Aktivität

Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C13H17FN2O2·HCl

- Molecular Weight : 270.75 g/mol

- Purity : Typically around 95% in commercial preparations.

Synthesis

The synthesis of Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl involves several key steps:

- Preparation of 5-Fluoropiperidine :

- Starting from pyridine derivatives, hydrogenation followed by fluorination is performed to obtain the 5-fluoropiperidine intermediate.

- Carbamate Formation :

- The intermediate is reacted with benzyl chloroformate to form the carbamate derivative.

- Purification :

- Standard techniques such as recrystallization or chromatography are employed to achieve high purity of the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity, allowing modulation of biological pathways. This compound has been studied for its potential inhibitory effects on various signaling pathways relevant to cancer and neurological disorders.

In Vitro Studies

Research indicates that this compound exhibits:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on enzymes involved in tumor progression.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological signaling pathways .

Case Studies

- Cancer Research :

- Neurological Disorders :

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyl(cis-4-fluoropyrrolidin-3-yl)carbamate | CHFNO | Pyrrolidine instead of piperidine; different stereochemistry |

| tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | CHNO | Hydroxymethyl substitution; larger tert-butyl group |

| Benzyl(3-fluoropiperidin-4-yl)carbamate | CHFNO | Lacks stereochemical specificity at 3-position |

This table illustrates how this compound stands out due to its specific stereochemistry and fluorinated structure, which may confer distinct biological activities compared to other similar compounds.

Eigenschaften

IUPAC Name |

benzyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2.ClH/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H/t11-,12+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLXUSRNOIRNLG-ZVWHLABXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1F)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC[C@H]1F)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.